(E)-3-(2-methoxy-4-nitroanilino)-1-thiophen-2-ylprop-2-en-1-one
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Overview
Description
(E)-3-(2-methoxy-4-nitroanilino)-1-thiophen-2-ylprop-2-en-1-one is an organic compound that belongs to the class of enones This compound is characterized by the presence of a thiophene ring, a nitroaniline moiety, and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2-methoxy-4-nitroanilino)-1-thiophen-2-ylprop-2-en-1-one typically involves the condensation of 2-methoxy-4-nitroaniline with thiophene-2-carbaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like ethanol under reflux conditions. The resulting product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(2-methoxy-4-nitroanilino)-1-thiophen-2-ylprop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
(E)-3-(2-methoxy-4-nitroanilino)-1-thiophen-2-ylprop-2-en-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure.
Mechanism of Action
The mechanism of action of (E)-3-(2-methoxy-4-nitroanilino)-1-thiophen-2-ylprop-2-en-1-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The thiophene ring and methoxy group contribute to the compound’s overall reactivity and binding affinity to target molecules.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(2-methoxy-4-nitroanilino)-1-furylprop-2-en-1-one: Similar structure but with a furan ring instead of a thiophene ring.
(E)-3-(2-methoxy-4-nitroanilino)-1-phenylprop-2-en-1-one: Similar structure but with a phenyl ring instead of a thiophene ring.
Uniqueness
(E)-3-(2-methoxy-4-nitroanilino)-1-thiophen-2-ylprop-2-en-1-one is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties compared to its analogs with furan or phenyl rings. This uniqueness can influence its reactivity, binding affinity, and overall biological activity.
Properties
IUPAC Name |
(E)-3-(2-methoxy-4-nitroanilino)-1-thiophen-2-ylprop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O4S/c1-20-13-9-10(16(18)19)4-5-11(13)15-7-6-12(17)14-3-2-8-21-14/h2-9,15H,1H3/b7-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTLJVBDFPNTYKO-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC=CC(=O)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])N/C=C/C(=O)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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